molecular formula C9H18N2O3 B112895 D-Ala-Leu

D-Ala-Leu

Cat. No.: B112895
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-RQJHMYQMSA-N
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Description

D-Alanine-L-Leucine: is a dipeptide composed of D-alanine and L-leucine residues

Mechanism of Action

Target of Action

D-Ala-Leu, also known as [D-Ala2]-Leucine enkephalin (DADLE), is a degradation-resistant, long-acting Leu-enkephalin analog . It primarily targets the delta opioid receptors , which play a crucial role in pain modulation, mood regulation, and immune response .

Mode of Action

DADLE interacts with its targets, the delta opioid receptors, through several modes of action . These include:

Biochemical Pathways

DADLE affects various biochemical pathways through its interaction with delta opioid receptors . For instance, it can activate the AMPK-autophagy axis , providing neuroprotection against global ischemia . Additionally, it can activate p42 and p44 mitogen-activated protein kinases, affecting cell growth and differentiation .

Pharmacokinetics

It is known to be a degradation-resistant analog of leu-enkephalin, suggesting it may have a longer half-life and greater bioavailability than its parent compound .

Result of Action

The interaction of DADLE with delta opioid receptors leads to various molecular and cellular effects. These include modulation of pain perception, regulation of mood, and enhancement of immune response . In addition, DADLE has been shown to confer neuroprotection by activating the delta opioid receptor-AMPK-autophagy axis against global ischemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-L-Leucine typically involves peptide bond formation between D-alanine and L-leucine. This can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods: Industrial production of D-Alanine-L-Leucine may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: D-Alanine-L-Leucine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include free D-alanine and L-leucine, as well as various modified peptides depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: D-Alanine-L-Leucine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under different conditions .

Biology: In biological research, D-Alanine-L-Leucine is used to investigate the role of D-amino acids in biological systems. It has been shown to interact with specific receptors and enzymes, providing insights into the function of D-amino acids in living organisms .

Medicine: D-Alanine-L-Leucine has potential therapeutic applications due to its ability to modulate biological processes. It has been studied for its effects on pain modulation, stress response, and neuroprotection .

Industry: In the industrial sector, D-Alanine-L-Leucine is used in the production of peptide-based drugs and as a building block for more complex peptide structures. Its stability and ease of synthesis make it a valuable component in pharmaceutical manufacturing .

Comparison with Similar Compounds

  • D-Alanine-D-Leucine
  • L-Alanine-L-Leucine
  • D-Alanine-L-Valine
  • D-Alanine-L-Serine

Comparison: D-Alanine-L-Leucine is unique due to its specific configuration of D-alanine and L-leucine residues. This configuration imparts distinct biochemical properties, such as increased stability and selective receptor binding, compared to its analogs. For instance, D-Alanine-D-Leucine may exhibit different receptor affinities and biological activities due to the presence of D-leucine . Similarly, L-Alanine-L-Leucine, composed entirely of L-amino acids, may have different metabolic pathways and interactions within biological systems .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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D-Ala-Leu
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D-Ala-Leu
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D-Ala-Leu
Reactant of Route 6
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